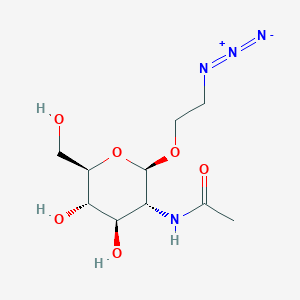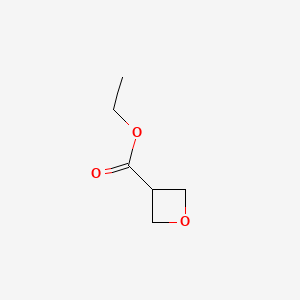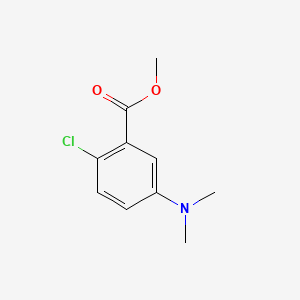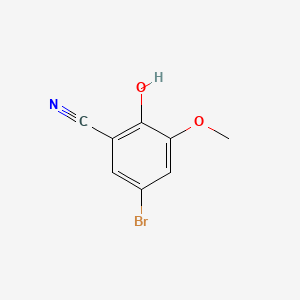
2-叠氮乙基 2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is an alkylated glycoside . Alkylated glycosides are used as ligands for Click Chemistry . They may also be important as carbohydrate carriers in glycotherapeutic applications, drug carriers for site-specific delivery, drug enhancers for decreasing toxicity, and solubility and protein enhancers .
Molecular Structure Analysis
The molecular formula of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is C10H18N4O6 . The molecular weight is 290.27 .Physical And Chemical Properties Analysis
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is a solid substance . It is white to light yellow in color . The storage temperature is below 0°C .科学研究应用
Click Chemistry
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside: is utilized as a ligand in click chemistry applications. This field of chemistry involves reactions that are high yielding, wide in scope, and create only byproducts that can be removed without chromatography. The azido group of this compound reacts with alkynes to form a stable triazole ring, a reaction that is bioorthogonal, meaning it can occur inside living organisms without interfering with natural biochemical processes .
Glycotherapeutic Applications
As a glycoside, this compound can act as a carbohydrate carrier in glycotherapeutic applications. Glycotherapeutics involve the use of carbohydrates and glycoconjugates in therapeutic treatments. They can be used to enhance the efficacy of drugs by improving their solubility and stability, and by aiding in targeted delivery to specific cells or tissues .
Drug Delivery Systems
The compound’s structure allows for its use in drug delivery systems, particularly for site-specific delivery. By attaching to certain drugs, it can help in directing the therapeutic agents to specific sites within the body, thereby increasing the concentration of the drug at the target site and reducing systemic side effects .
Drug Enhancers
In the realm of pharmacology, 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside can function as a drug enhancer. It can be conjugated with drugs to improve their pharmacokinetic properties, such as increasing their half-life in the bloodstream, enhancing their absorption, or reducing their toxicity .
Protein Stability and Solubility
This compound can also be used to enhance protein stability and solubility. Proteins, especially therapeutic ones, often suffer from stability issues that limit their shelf life and efficacy. Conjugation with glycosides like this can protect proteins from denaturation and aggregation, thus maintaining their functional integrity .
Synthetic Biology
In synthetic biology, 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside can be used to modify the surface of cells or to create synthetic pathways within microorganisms. This can be particularly useful in the production of biofuels, where microorganisms are engineered to produce high-energy compounds .
Biomarker Detection
The azido group in this compound can be used for biomarker detection. It can be attached to biomolecules that are indicative of certain diseases, allowing for the creation of diagnostic tools that can detect these biomarkers with high specificity and sensitivity .
Research and Development
Lastly, in the broader field of research and development, this compound is valuable for studying carbohydrate-protein interactions, which are crucial in many biological processes. It can be used to synthesize glycoconjugates for research purposes, aiding in the understanding of how sugars interact with proteins and other biomolecules .
作用机制
- The primary target of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is the peptidoglycan recognition protein 3 (PGRP3) in humans . PGRP3 plays a crucial role in innate immunity by recognizing bacterial cell wall components.
- The compound’s azide group allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc) with molecules containing alkyne groups . This click chemistry reaction can be harnessed for various applications.
Target of Action
Mode of Action
属性
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O6/c1-5(16)13-7-9(18)8(17)6(4-15)20-10(7)19-3-2-12-14-11/h6-10,15,17-18H,2-4H2,1H3,(H,13,16)/t6-,7-,8-,9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQJPCIPZHPDSL-VVULQXIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCN=[N+]=[N-])CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142072-12-6 |
Source


|
| Record name | 2-Azidoethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142072-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl]](/img/no-structure.png)



![2-[5-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-propyl-3H-indol-1-ium iodide](/img/structure/B599351.png)



![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-](/img/structure/B599356.png)
